2-(Dimethylamino)pyrimidine-5-carbothioamide
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Overview
Description
2-(N,N-Dimethylamino)pyrimidine-5-carbothioamide , is an organic compound with the chemical formula C7H9N3S. It is a solid, powdery substance with a strong pungent odor. This compound can dissolve in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of 2-(Dimethylamino)pyrimidine-5-carbothioamide involves the reaction between 2-chloropyrimidine-5-carbaldehyde and dimethylamine . Here are the steps:
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Reaction Setup
- Combine 2-chloropyrimidine-5-carbaldehyde (412 mg, 2.89 mmol) and triethylamine (Et3N, 482 μL, 3.47 mmol) in dioxane (20 mL).
- Add a solution of dimethylamine (Me2NH) in tetrahydrofuran (THF, 1.59 mL, 2.0 M, 3.18 mmol).
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Reaction Conditions
- Stir the reaction mixture for 1 hour.
- Filter the mixture, wash it with dioxane (5 mL), and concentrate it under vacuum .
Chemical Reactions Analysis
2-(Dimethylamino)pyrimidine-5-carbothioamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed vary based on the reaction type and conditions.
Scientific Research Applications
This compound finds applications in several scientific fields:
Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds.
Dye Synthesis: Used in the production of dyes and related organic materials.
Mechanism of Action
The exact mechanism by which 2-(Dimethylamino)pyrimidine-5-carbothioamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.
Properties
Molecular Formula |
C7H10N4S |
---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C7H10N4S/c1-11(2)7-9-3-5(4-10-7)6(8)12/h3-4H,1-2H3,(H2,8,12) |
InChI Key |
QPHLRPWTUBJYSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C(=S)N |
Origin of Product |
United States |
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